N-(1-hydroxy-1-oxothiolan-3-yl)benzamide
Overview
Description
N-(1-Hydroxy-1-oxothiolan-3-yl)benzamide is a chemical compound that features a benzamide group attached to a thiolane ring with a hydroxy and oxo substituent
Mechanism of Action
Target of Action
The primary target of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide, also known as N-(1,1-dioxidotetrahydro-3-thienyl)benzamide or N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as a GIRK channel activator . It binds to the GIRK channels, leading to their activation. The activated GIRK channels allow potassium ions to flow out of the cell, which can hyperpolarize the cell membrane and decrease the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis in the cell . This can influence various biochemical pathways that are sensitive to the cell’s electrical state, including signal transduction pathways and neurotransmitter release .
Pharmacokinetics
Similar compounds have shown improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in the cell’s excitability . This can have various molecular and cellular effects, depending on the type of cell and its physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs or substances that can interact with GIRK channels, the pH and ion concentrations in the cell’s environment, and the cell’s metabolic state .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide typically involves the acylation of 1-hydroxy-1-oxothiolane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiolane ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiolane derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted benzamides
Scientific Research Applications
N-(1-Hydroxy-1-oxothiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties
Comparison with Similar Compounds
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Comparison: N-(1-Hydroxy-1-oxothiolan-3-yl)benzamide is unique due to its thiolane ring, which imparts distinct chemical properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for specific applications where the thiolane ring’s reactivity is advantageous .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-5,10H,6-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNTYENVGMMMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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